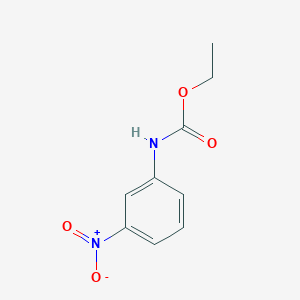

Ethyl (3-nitrophenyl)carbamate

CAS No.: 6275-72-5

Cat. No.: VC3823737

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6275-72-5 |

|---|---|

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | ethyl N-(3-nitrophenyl)carbamate |

| Standard InChI | InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) |

| Standard InChI Key | JWPGACMNGJBXHB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

| Canonical SMILES | CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

Ethyl (3-nitrophenyl)carbamate, systematically named ethyl -(3-nitrophenyl)carbamate, features a carbamate group () linked to a 3-nitrophenyl moiety and an ethyl ester. The nitro group at the meta position of the benzene ring introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution and reduction reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 210.19 g/mol | |

| Melting Point | 68–70°C | |

| Boiling Point | Not reported | |

| Density | N/A | |

| LogP (Partition Coefficient) | 2.71 (estimated) |

The compound’s crystalline structure and stability are attributed to intramolecular hydrogen bonding between the carbamate NH and nitro oxygen . Spectroscopic data, including NMR and NMR, confirm the presence of characteristic peaks for the aromatic protons (δ 7.2–8.3 ppm), ethyl group (δ 1.2–4.3 ppm), and carbamate carbonyl (δ 152–155 ppm) .

Synthetic Precursors and Derivatives

Ethyl (3-nitrophenyl)carbamate is synthetically accessible from 3-nitrophenylisocyanate, which reacts with ethanol or Reformatzky reagents . Derivatives such as tert-butyl (3-nitrophenyl)carbamate (melting point 180–182°C) and ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl)carbamate exhibit enhanced bioactivity, underscoring the structural flexibility of the parent compound.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A widely adopted method involves the reaction of 3-nitrophenylisocyanate with ethyl zinc bromide acetate in tetrahydrofuran (THF) at 40°C for 8 hours . This Reformatzky-type reaction proceeds via nucleophilic addition, yielding the target compound with a 77% efficiency :

Key parameters include:

-

Solvent: THF, which stabilizes intermediates via coordination

-

Workup: Extraction with diethyl ether and purification via column chromatography (ethyl acetate/petroleum ether)

Industrial Manufacturing

Industrial processes optimize scalability using continuous-flow reactors and automated quenching systems . For instance, Angene Chemical produces ethyl (4-methyl-3-nitrophenyl)carbamate (CAS 16648-53-6) under ISO-certified conditions, emphasizing solvent recovery and waste minimization . Challenges include controlling exothermic reactions and ensuring consistent purity (>97%) .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl (3-nitrophenyl)carbamate is a precursor to tacrine derivatives, which show nanomolar inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Compound 6k (IC = 22.15 nM for AChE; 16.96 nM for BuChE) demonstrates potential in Alzheimer’s therapy by modulating cholinergic transmission .

Table 2: Biological Activity of Selected Derivatives

| Compound | Target | IC (nM) | Selectivity Index (BuChE/AChE) |

|---|---|---|---|

| 6k | AChE | 22.15 | 0.77 |

| 6k | BuChE | 16.96 | 0.77 |

| 6b | BuChE | 18.30 | 0.12 |

Agrochemical Development

The nitro group facilitates redox reactions, enabling the synthesis of herbicides and insecticides. For example, hydrogenation yields 3-aminophenyl derivatives, which are intermediates in fungicide production.

Materials Science

In polymer chemistry, the carbamate group participates in urethane linkages, enhancing thermal stability in polyurethane foams . Covalent organic frameworks (COFs) incorporating nitroaryl carbamates exhibit tunable porosity for gas storage .

Comparative Analysis with Related Carbamates

Table 3: Comparison of Nitrophenyl Carbamates

Meta-substituted derivatives exhibit superior AChE inhibition compared to para analogues due to steric compatibility with the enzyme’s active site .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume